molecular formula C20H23N3O2 B269203 N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea

N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea

Cat. No. B269203
M. Wt: 337.4 g/mol
InChI Key: KSVDCFRMHHEOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea, also known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPD belongs to the class of urea derivatives and has a molecular weight of 342.44 g/mol.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea is not fully understood. However, it is believed to act as an agonist for the metabotropic glutamate receptor (mGluR) and can modulate the activity of ionotropic glutamate receptors (iGluRs). N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea has been found to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea has been found to have several biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons. N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea has also been found to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity.

Advantages and Limitations for Lab Experiments

N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it a well-understood compound. However, N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea has limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea. One potential avenue is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be to explore its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, further studies could be conducted to better understand the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea and its effects on neuronal function.

Synthesis Methods

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea involves a multi-step process that starts with the reaction of 4-aminobenzophenone with azepan-1-ol to form N-(4-hydroxyphenyl)azepan-1-amine. This intermediate compound is then reacted with phenylisocyanate to form N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea has been extensively studied for its potential applications in various scientific fields. It has been found to have anticonvulsant, antidepressant, and neuroprotective effects. N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea has also been studied for its potential use in treating ischemic stroke, Parkinson's disease, and Alzheimer's disease.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-N'-phenylurea

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

1-[4-(azepane-1-carbonyl)phenyl]-3-phenylurea

InChI

InChI=1S/C20H23N3O2/c24-19(23-14-6-1-2-7-15-23)16-10-12-18(13-11-16)22-20(25)21-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-15H2,(H2,21,22,25)

InChI Key

KSVDCFRMHHEOPG-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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